Product packaging for Dinitrato(1,10-phenanthroline)copper(II)(Cat. No.:CAS No. 19319-88-1)

Dinitrato(1,10-phenanthroline)copper(II)

Cat. No.: B096070
CAS No.: 19319-88-1
M. Wt: 367.76 g/mol
InChI Key: XOCNEEJNJTZFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Copper(II) Complexes in Inorganic Chemistry Research

Copper(II) complexes are a cornerstone of modern inorganic chemistry research due to the metal's versatile properties. Copper is an essential endogenous metal ion, and its complexes are involved in numerous biological processes. nih.gov The Cu(II) ion, with its d⁹ electron configuration, exhibits a wide range of coordination numbers and geometries, including square planar, square pyramidal, trigonal bipyramidal, and octahedral arrangements. nih.govnih.gov This structural flexibility allows for the tailoring of complexes with specific electronic and steric properties for various applications.

A significant area of research is the development of copper complexes as artificial nucleases. The discovery that bis(1,10-phenanthroline)copper(I), the reduced form of the Cu(II) complex, could cleave DNA oxidatively was a landmark finding. nih.gov This has spurred extensive investigation into copper complexes, particularly with phenanthroline-based ligands, for their potential in cleaving nucleic acids and as chemotherapeutic agents. nih.govresearchgate.net The redox activity of copper, cycling between Cu(II) and Cu(I) states, is central to this function, as it can generate reactive oxygen species (ROS) that induce damage to biological macromolecules like DNA. researchgate.net Consequently, copper complexes have been synthesized and evaluated for their anticancer properties, aiming to create agents with novel mechanisms of action and potentially fewer side effects than traditional platinum-based drugs. nih.gov

Role of 1,10-Phenanthroline (B135089) as a Chelating Ligand

1,10-Phenanthroline (phen) is a bidentate N,N-chelating ligand widely used in coordination chemistry. doi.org Its structure consists of two fused pyridine (B92270) rings, which create a rigid, planar aromatic system. tudublin.ie This rigidity is a key feature, as it facilitates the formation of exceptionally stable complexes with a variety of metal ions, including copper(II). tudublin.ie

Overview of the Dinitrato(1,10-phenanthroline)copper(II) System

Dinitrato(1,10-phenanthroline)copper(II), with the chemical formula [Cu(C₁₂H₈N₂)(NO₃)₂], is a specific coordination complex that has been structurally characterized to understand the interplay between the copper(II) ion, the phenanthroline ligand, and nitrate (B79036) anions. rsc.org Its CAS Registry Number is 19319-88-1. americanelements.comwarshel.com The synthesis of such complexes typically involves the reaction of a copper(II) salt, like copper(II) nitrate trihydrate, with 1,10-phenanthroline in a suitable solvent. researchgate.netresearchgate.net

Detailed structural analysis of this compound has been accomplished through single-crystal X-ray diffraction. rsc.org These studies reveal a complex and fascinating coordination environment. The crystal structure of [Cu(C₁₂H₈N₂)(NO₃)₂] is polymeric. rsc.org In this structure, one of the nitrate groups is terdentate, meaning it binds to the copper center through three oxygen atoms, and also serves to bridge adjacent [Cu(phen)(NO₃)] units. rsc.org This bridging results in a polymeric chain. The copper atom is seven-coordinate, a relatively high coordination number for copper(II), highlighting the versatile bonding capacity of the nitrate ligand. rsc.org

The detailed crystallographic and structural data provide fundamental insights into the coordination chemistry of copper(II) with mixed ligands.

Interactive Table: Crystallographic Data for Dinitrato(1,10-phenanthroline)copper(II) rsc.org

ParameterValue
Chemical Formula[Cu(C₁₂H₈N₂)(NO₃)₂]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.76(1)
b (Å)9.12(1)
c (Å)17.63(1)
β (°)107.4(1)
Z (Formula units/cell)4

Interactive Table: Selected Bond Lengths in Dinitrato(1,10-phenanthroline)copper(II) rsc.org

BondLength (Å)
Cu–N(phen)1.994(5)
Cu–N(phen)2.018(5)
Cu–O(NO₃)1.960(5)
Cu–O(NO₃)1.996(4)
Cu–O(NO₃)2.326(4)
Cu–O(NO₃)2.814(5)
Cu–O(NO₃)2.863(5)

Dinitrato(1,10-phenanthroline)copper(II): A Comprehensive Overview of Synthetic Methodologies

The coordination complex Dinitrato(1,10-phenanthroline)copper(II), with the chemical formula [Cu(phen)(NO₃)₂], is a notable compound in the field of inorganic chemistry. Its synthesis and structural properties have been the subject of considerable research, revealing a rich chemistry influenced by reaction pathways and crystallization conditions. This article details the primary synthetic methodologies, preparation techniques, and the critical role of solvents in defining its solid-state architecture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8CuN4O6 B096070 Dinitrato(1,10-phenanthroline)copper(II) CAS No. 19319-88-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19319-88-1

Molecular Formula

C12H8CuN4O6

Molecular Weight

367.76 g/mol

IUPAC Name

copper;1,10-phenanthroline;dinitrate

InChI

InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1

InChI Key

XOCNEEJNJTZFKE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques

The preparation of Dinitrato(1,10-phenanthroline)copper(II) can be achieved through several strategic approaches, each offering distinct advantages in terms of purity, yield, and crystalline form. These methods primarily include direct synthesis from simple salts and ligand substitution pathways.

The most straightforward and commonly employed method for synthesizing Dinitrato(1,10-phenanthroline)copper(II) is the direct reaction between a copper(II) nitrate (B79036) salt and 1,10-phenanthroline (B135089). This approach involves combining stoichiometric amounts of the reactants in a suitable solvent.

Typically, hydrated copper(II) nitrate, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), is dissolved in a solvent, followed by the addition of a solution of 1,10-phenanthroline in the same or a miscible solvent. ias.ac.inresearchgate.net The reaction mixture is often stirred at room temperature or gently heated to ensure complete reaction. The resulting complex precipitates from the solution upon cooling or slow evaporation of the solvent. iaea.org Ethanol and methanol (B129727) are frequently used solvents for this purpose. The simplicity of this method makes it a preferred route for obtaining the target complex in good yield.

Table 1: Representative Direct Synthesis Parameters

Copper(II) SourceLigandMolar Ratio (Cu:phen)SolventTypical Conditions
Cu(NO₃)₂·3H₂O1,10-phenanthroline1:1Ethanol/MethanolStirring at room or elevated temperature, followed by slow evaporation or cooling.

Ligand substitution provides an alternative and versatile route for the synthesis of Dinitrato(1,10-phenanthroline)copper(II) and its derivatives. This pathway can proceed in two primary ways: by introducing the 1,10-phenanthroline ligand to a pre-existing copper(II) complex, or by using the [Cu(phen)(ONO₂)₂] complex itself as a precursor for further reactions. nih.gov

In the first scenario, a copper(II) salt is first complexed with other ligands, which are subsequently displaced by the chelating 1,10-phenanthroline. For instance, an aqueous solution of a copper(II) salt can be treated with 1,10-phenanthroline, leading to the substitution of water or other weakly bound ligands.

Conversely, the Dinitrato(1,10-phenanthroline)copper(II) complex can serve as a starting material for creating more complex structures. For example, reacting [Cu(phen)(ONO₂)₂] with other ligands in a solvent like dimethylformamide (DMF) can lead to the substitution of one or both nitrate ligands, demonstrating the lability of the coordinated nitrates. nih.gov This highlights the utility of the title compound as an intermediate in the synthesis of more elaborate coordination compounds. acs.orgnih.gov

The choice of solvent plays a crucial role not only in the reaction medium but also in the final crystalline structure of the product. The phenomenon where a single compound crystallizes in different forms by incorporating different solvent molecules is known as solvatomorphism. nih.gov Research on ternary copper(II) complexes involving 1,10-phenanthroline has shown that the crystallization process is highly dependent on the solvent system used, such as pure water, methanol, or their mixtures. mdpi.comnih.gov

For Dinitrato(1,10-phenanthroline)copper(II), crystallization from different environments leads to distinct structural forms. Two prominent examples are the anhydrous complex, [Cu(C₁₂H₈N₂)(NO₃)₂], and a hydrated form, [Cu(C₁₂H₈N₂)(NO₃)(H₂O)₂][NO₃]. duke.eduresearchgate.net The presence of water in the crystallization medium allows for its incorporation into the coordination sphere of the copper ion, drastically altering the crystal structure and coordination geometry. duke.edu

In the anhydrous form, one of the nitrate groups is terdentate, bridging copper centers to form a polymeric structure. duke.edu In contrast, the hydrated version features a monomeric copper center with two water molecules directly bonded to it, and a free nitrate ion in the crystal lattice that participates in hydrogen bonding with the coordinated water molecules. duke.eduresearchgate.net This demonstrates a profound solvatomorphic diversity, where the solvent dictates the final supramolecular architecture. mdpi.comnih.govnih.gov

Table 2: Comparison of Solvatomorphic Structures

Property[Cu(phen)(NO₃)₂][Cu(phen)(NO₃)(H₂O)₂][NO₃]
FormulaC₁₂H₈CuN₄O₆C₁₂H₁₂CuN₄O₈
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP12₁/n1
Structure TypePolymericMonomeric
Copper CoordinationSeven-coordinateSix-coordinate (distorted octahedral)
Role of WaterAbsentCoordinated to Cu(II) center

Data sourced from McFadden, D. L., & McPhail, A. T. (1975). duke.edu

Optimizing reaction conditions is essential for maximizing the yield and ensuring the purity of the desired product. Key parameters that are often adjusted include the molar ratio of reactants, temperature, reaction time, and the method of crystallization.

For mixed ligand complexes, a 1:1:1 molar ratio of the copper salt, 1,10-phenanthroline, and a secondary ligand is often a starting point. ias.ac.in The temperature can influence reaction rates and solubility; many procedures involve heating the reaction mixture to reflux for a specific period to ensure the reaction goes to completion. nih.gov Reaction times can vary from a few hours of stirring to several days of standing to allow for slow crystallization. iaea.orgmdpi.com

The method of product isolation is also critical. Slow evaporation of the solvent is a widely used technique to obtain high-quality single crystals suitable for X-ray diffraction analysis. iaea.orgmdpi.comnih.gov This controlled crystallization process is often the key to isolating a specific solvatomorph. The final yield and purity are typically assessed using techniques such as elemental analysis and spectroscopic methods.

Table 3: Parameters for Optimization

ParameterInfluenceCommon Approaches
Molar RatioAffects stoichiometry and prevents formation of side products.Typically 1:1 ratio of Cu(II) to 1,10-phenanthroline.
TemperatureControls reaction rate and solubility of reactants and products.Room temperature stirring or refluxing for several hours.
SolventInfluences solubility and determines the crystalline form (solvatomorphism).Methanol, ethanol, water, DMF, or mixtures thereof.
Crystallization MethodDetermines crystal quality and size.Slow solvent evaporation, cooling, or diffusion methods.

Advanced Structural Characterization and Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the cornerstone technique for determining the precise atomic arrangement within a crystalline solid. Analysis of [Cu(C₁₂H₈N₂)(NO₃)₂] has yielded comprehensive data on its crystal lattice, molecular geometry, and intermolecular packing.

Detailed crystallographic studies have established that dinitrato(1,10-phenanthroline)copper(II) crystallizes in the monoclinic system. rsc.orgresearchgate.netresearchgate.net The specific space group has been identified as P2₁/c, with four formula units (Z = 4) per unit cell. rsc.orgresearchgate.netresearchgate.net The determined unit cell dimensions provide a precise description of the crystal lattice.

Interactive Table: Crystallographic Data for Dinitrato(1,10-phenanthroline)copper(II)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.76(1)
b (Å) 9.12(1)
c (Å) 17.63(1)
β (°) 107.4(1)
Volume (ų) 1344.9
Z 4

Data sourced from McFadden & McPhail (1975). rsc.org

The stereochemistry of the central copper(II) ion in this complex is particularly noteworthy. The copper atom is seven-coordinate, a relatively uncommon coordination number for copper. rsc.orgresearchgate.net This high coordination number is achieved through bonding with the bidentate 1,10-phenanthroline (B135089) ligand and the two nitrate (B79036) groups, which exhibit complex bridging behavior. rsc.orgresearchgate.net

The coordination sphere of the copper(II) center is defined by two nitrogen atoms from the phenanthroline ligand and five oxygen atoms from the nitrate anions. rsc.org One of the nitrato groups acts as a terdentate ligand, bridging adjacent copper centers to form a polymeric chain structure that propagates along the 2₁ screw axis. rsc.orgresearchgate.net This results in a distorted coordination environment that deviates significantly from idealized geometries like octahedral or trigonal bipyramidal. rsc.orgmdpi.com

The precise measurement of bond lengths from the X-ray diffraction data reveals the nature of the coordination bonds. The Cu-N bonds to the phenanthroline ligand are found to be 1.994(5) Å and 2.018(5) Å. rsc.org The Cu-O bond distances show significant variation, reflecting the different coordination modes of the oxygen atoms from the nitrate groups. These distances are 1.960(5) Å, 1.996(4) Å, 2.326(4) Å, 2.814(5) Å, and 2.863(5) Å. rsc.orgresearchgate.net The shorter distances are typical for primary coordination, while the longer distances indicate weaker, semi-coordinate interactions characteristic of the bridging nitrate ligand. rsc.org

Interactive Table: Selected Bond Lengths in Dinitrato(1,10-phenanthroline)copper(II)

Bond Length (Å)
Cu-N(phen) 1.994(5)
Cu-N(phen) 2.018(5)
Cu-O(NO₃) 1.960(5)
Cu-O(NO₃) 1.996(4)
Cu-O(NO₃) 2.326(4)
Cu-O(NO₃) 2.814(5)
Cu-O(NO₃) 2.863(5)

Data sourced from McFadden & McPhail (1975). rsc.org

In the anhydrous crystal structure of the title compound, classical hydrogen bond donors are absent. However, in related hydrated structures, such as diaquanitrato(1,10-phenanthroline)copper(II) nitrate, coordinated water molecules act as donors, forming hydrogen bonds with nitrate anions. rsc.orgnih.gov This highlights that the presence of solvent molecules can introduce extensive hydrogen bonding networks that link the primary coordination units. nih.gov

The planar and aromatic nature of the 1,10-phenanthroline ligand makes it highly susceptible to π-π stacking interactions. nih.gov In many similar metal-phenanthroline complexes, these interactions are a key feature of the crystal packing, where the aromatic rings of adjacent molecules arrange in a parallel or offset fashion. nih.govresearchgate.net These interactions contribute to the stabilization of the crystal lattice by creating arrays or stacks of the complex units. nih.gov For instance, in dichlorido(1,10-phenanthroline)copper(II), π-π stacking is observed with centroid-to-centroid distances between phenanthroline rings of approximately 3.67 Å to 3.80 Å. researchgate.net This type of interaction is a common motif that directs the assembly of phenanthroline-containing coordination compounds. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing Motifs

Electrostatic and Van der Waals Forces

In related aqua(1,10-phenanthroline)(L-serinato)copper(II) nitrate complexes, computational studies using CrystalExplorer have shown a prevalence of H···O/O···H interactions, highlighting the importance of hydrogen bonding in dictating the supramolecular assembly. researchgate.net Furthermore, in various copper(II) complexes containing 1,10-phenanthroline, non-covalent interactions such as electrostatic binding play a crucial role in their interaction with biological macromolecules like DNA. researchgate.net Hirshfeld surface analysis has been employed to quantify these intermolecular interactions, providing deeper insight into the crystal packing. researchgate.net

Polymorphism and Solvatomorphism Investigations

Investigations into related copper(II) complexes with 1,10-phenanthroline have revealed the existence of solvatomorphism, where the inclusion of different solvent molecules into the crystal lattice results in distinct crystalline forms. For instance, studies on ternary copper(II) coordination compounds with L-homoserine and 1,10-phenanthroline have demonstrated that slight variations in the water content of the synthetic mixtures can lead to the formation of different solvatomorphic products. mdpi.comnih.gov

In one such study, six new coordination compounds were obtained, each incorporating water or methanol (B129727) molecules differently within their crystal structures. mdpi.com These solvent molecules were found in discrete pockets or forming 1D channels within the crystal lattice, stabilized by extensive networks of hydrogen bonds and π-interactions. mdpi.comnih.gov The transformation from one solvatomorph to another has also been observed, for example, a methanol-containing compound was found to dissolve and recrystallize into a hydrated form upon evaporation of the mother liquor. mdpi.com The crystal structure of dinitrato(1,10-phenanthroline)copper(II) itself is monoclinic, with the space group P2₁/c. rsc.org

Powder X-ray Diffraction (PXRD) Analysis and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a powerful technique for the structural characterization of crystalline materials. For copper(II) complexes containing 1,10-phenanthroline, PXRD has been utilized to determine crystal structures and refine lattice parameters. The Rietveld refinement method, a full-profile analysis of the powder diffraction pattern, has been successfully applied to elucidate the crystal structures of such complexes.

For example, the powder complex of tris(phenanthroline)copper(II) trifluoromethanesulfonate (B1224126) dihydrate was analyzed using the Le Bail method within the Rietica program, which determined the complex to have a triclinic symmetry with the space group P1. orientjchem.org Similarly, the crystal structure of cis-[Co(κ²N,N′-1,10-phenanthroline-5,6-dione)₂Cl₂] was determined from PXRD data, revealing a space group of Fdd2. researchgate.net In the case of dinitrato(1,10-phenanthroline)copper(II), single-crystal X-ray diffraction has established a monoclinic system with the space group P2₁/c. rsc.orgsbpmat.org.br The unit cell dimensions were determined to be a = 8.76(1) Å, b = 9.12(1) Å, and c = 17.63(1) Å, with a β angle of 107.4(1)°. rsc.org

Spectroscopic Elucidation of Molecular Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a key analytical tool for identifying the functional groups and vibrational modes within a molecule. In dinitrato(1,10-phenanthroline)copper(II) and related complexes, the FT-IR spectrum provides valuable information about the coordination of the 1,10-phenanthroline and nitrate ligands to the copper(II) center.

The coordination of the 1,10-phenanthroline ligand to the metal ion is confirmed by shifts in the characteristic vibrational bands of the free ligand. rsc.org For instance, the C=N and C=C stretching vibrations of the phenanthroline moiety, typically observed around 1608-1637 cm⁻¹ and 1582-1592 cm⁻¹ respectively in the free ligand, exhibit slight shifts upon complexation. rsc.org In the spectra of various metal-1,10-phenanthroline complexes, strong bands are consistently observed in the regions of 700-900 cm⁻¹, 1125-1250 cm⁻¹, and 1400-1650 cm⁻¹. umich.edu The vibrations associated with the C-H bonds of the phenanthroline ring are typically assigned to bands around 3067 cm⁻¹. orientjchem.org

The presence of coordinated nitrate groups is also evident in the FT-IR spectrum. The vibrations of these groups are influenced by their coordination mode to the copper(II) ion. orientjchem.org Additionally, new weak bands appearing in the lower frequency region (e.g., 450-600 cm⁻¹) can be attributed to the Cu-N stretching vibrations, confirming the coordination of the nitrogen atoms of the phenanthroline ligand to the copper center. rsc.orgresearchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for 1,10-Phenanthroline and its Copper(II) Complexes

Vibrational ModeFree 1,10-Phenanthroline (cm⁻¹)Coordinated 1,10-Phenanthroline (cm⁻¹)Reference(s)
C=N Stretch1608-16371548-1626 rsc.org
C=C Stretch1582-15921567-1599 rsc.org
Ring Vibrations700-900, 1125-1250, 1400-1650700-900, 1125-1250, 1400-1650 umich.edu
C-H Stretch~3067~3067 orientjchem.org
Cu-N Stretch-450-600 rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of dinitrato(1,10-phenanthroline)copper(II) by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum of this complex is characterized by intense absorptions in the UV region and a broader, less intense band in the visible region.

The high-energy bands in the UV region are attributed to intra-ligand π → π* and n → π* transitions within the 1,10-phenanthroline ligand. researchgate.net These transitions are typically observed around 236 nm, 261 nm, and 341 nm in the free ligand and may shift upon complexation. researchgate.net

The broad absorption band in the visible region, typically observed around 681.50 nm (14673.51 cm⁻¹), is assigned to a d-d transition of the copper(II) ion, specifically the ²E₉ → ²T₂₉ transition in an octahedral or distorted octahedral geometry. orientjchem.org The position and intensity of this band are sensitive to the coordination environment of the copper(II) ion. In some copper(II)-phenanthroline complexes, a metal-to-ligand charge transfer (MLCT) band can also be observed in the visible region. nih.govrsc.org

Table 2: Electronic Transitions in Dinitrato(1,10-phenanthroline)copper(II) and Related Complexes

Transition TypeWavelength (nm)Wavenumber (cm⁻¹)AssignmentReference(s)
Intra-ligand (π → π)236, 26142372, 38314C=C transitions in phenanthroline researchgate.net
Intra-ligand (n → π)34129325C=N transitions in phenanthroline researchgate.net
d-d transition~682~14674²E₉ → ²T₂₉ orientjchem.org
MLCT44422522Cu(I) → phenanthroline nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy and Cu(II) Spin State Characteristics

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the copper(II) ion (with a 3d⁹ electron configuration) in dinitrato(1,10-phenanthroline)copper(II). sci-hub.se The EPR spectrum provides detailed information about the electronic ground state, coordination geometry, and the nature of the metal-ligand bonding. sci-hub.se

For Cu(II) complexes, the shape of the EPR spectrum and the values of the g-tensor (g|| and g⊥) are indicative of the coordination geometry. In an axially elongated octahedral or square pyramidal geometry, the ground state is typically dₓ²−y², leading to a "normal" EPR spectrum where g|| > g⊥ > 2.0023. sci-hub.se Conversely, in a compressed octahedron or trigonal bipyramidal geometry, the ground state is d₂², resulting in an "inverse" spectrum with g⊥ > g|| ≈ 2.0023. sci-hub.se

The spin Hamiltonian parameters obtained from the simulation of the EPR spectra can reveal the copper coordination geometry, which is generally in good agreement with structural results from X-ray diffraction. nih.gov For many copper(II)-phenanthroline complexes, the EPR spectra indicate no significant exchange coupling between adjacent copper ions. nih.gov The hyperfine coupling to the copper nucleus (I = 3/2) results in a characteristic four-line pattern in the EPR spectrum, providing further information about the electronic environment of the copper(II) center. ethz.ch

Table 3: EPR g-tensor Characteristics for Different Cu(II) Geometries

Coordination GeometryElectronic Ground Stateg-tensor RelationshipSpectrum TypeReference(s)
Elongated Octahedral / Square Pyramidaldₓ²−y²g> g⊥ > 2.0023
Compressed Octahedral / Trigonal Bipyramidald₂²g⊥ > g≈ 2.0023

Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligand integrity or adduct characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes such as Dinitrato(1,10-phenanthroline)copper(II) presents significant challenges. The presence of the unpaired electron on the copper(II) center leads to substantial broadening of NMR signals and can induce large paramagnetic shifts, often rendering the spectra complex and difficult to interpret directly for the copper-bound ligands nih.govresearchgate.net.

Despite these challenges, NMR spectroscopy can be a valuable tool for characterizing the 1,10-phenanthroline ligand itself, prior to coordination, or in diamagnetic analogues of the complex (e.g., with Zn(II) or Cu(I)) to confirm the ligand's structural integrity researchgate.net. In such cases, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be expected to show sharp signals corresponding to the aromatic protons and carbons of the phenanthroline ring system.

In the context of the paramagnetic copper(II) complex, solid-state NMR spectroscopy can sometimes provide useful structural information, although the signals are typically broad nih.gov. The primary utility of solution NMR in this specific case is often indirect, for example, by monitoring the resonances of the free ligand during the complexation reaction to ensure the reaction has gone to completion.

Table 1: Representative ¹H NMR Chemical Shifts for Free 1,10-phenanthroline in CDCl₃

ProtonChemical Shift (ppm)
H-2, H-99.18
H-3, H-87.62
H-4, H-78.25
H-5, H-67.78

Note: This table represents typical values for the free ligand and is provided for reference. The signals for the ligand coordinated to Cu(II) would be significantly broadened and shifted.

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and composition of the Dinitrato(1,10-phenanthroline)copper(II) complex. Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of such coordination compounds.

In the positive ion mode, the mass spectrum is expected to show a prominent peak corresponding to the cationic fragment [Cu(phen)(NO₃)]⁺, resulting from the loss of one of the nitrate ligands. Another potential fragment that may be observed is [Cu(phen)]²⁺. The isotopic pattern of these fragments, particularly the characteristic signature of copper (⁶³Cu and ⁶⁵Cu), would further confirm the presence of the metal center. It is also common for loosely bound solvent molecules to be lost during the ionization process nih.govacs.org.

Table 2: Expected Mass Spectrometry Fragments for Dinitrato(1,10-phenanthroline)copper(II)

FragmentFormulaCalculated m/z
[Cu(phen)(NO₃)]⁺[C₁₂H₈CuN₃O₃]⁺304.98
[Cu(phen)]²⁺[C₁₂H₈CuN₂]²⁺121.99

Note: The m/z values are calculated based on the most abundant isotopes.

Magnetic Susceptibility Measurements

The magnetic properties of Dinitrato(1,10-phenanthroline)copper(II) are of significant interest due to the presence of the d⁹ copper(II) ion, which has one unpaired electron. Magnetic susceptibility measurements provide insight into the electronic structure and potential magnetic interactions between neighboring copper centers in the solid state.

The effective magnetic moment (µ_eff) for a magnetically dilute copper(II) complex is typically around 1.73 Bohr magnetons (B.M.). However, in the solid state, intermolecular interactions can lead to either antiferromagnetic (a decrease in µ_eff with decreasing temperature) or ferromagnetic (an increase in µ_eff with decreasing temperature) behavior nih.gov.

For related copper(II)-phenanthroline complexes, weak antiferromagnetic coupling is often observed, which can be mediated by bridging ligands or through π-π stacking interactions between the aromatic phenanthroline rings of adjacent molecules researchgate.netrsc.orgbohrium.com. The temperature dependence of the magnetic susceptibility can be modeled to determine the exchange coupling constant (J), which quantifies the strength of the magnetic interaction.

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for studying the magnetic properties of copper(II) complexes. The g-values obtained from EPR spectra can provide detailed information about the geometry of the copper(II) center and the nature of the metal-ligand bonding mdpi.comnih.govias.ac.inacs.orgnih.gov.

Table 3: Typical Magnetic Data for a Paramagnetic Copper(II) Complex

ParameterTypical Value
Effective Magnetic Moment (µ_eff) at 300 K~1.7 - 2.2 B.M.
Weiss Constant (θ)Negative for antiferromagnetic interactions, Positive for ferromagnetic interactions
g-values (from EPR)g

Note: The specific values for Dinitrato(1,10-phenanthroline)copper(II) would depend on its precise crystal structure and the extent of intermolecular interactions.

Electronic Structure and Bonding Theory

Ligand Field Theory and d-Orbital Splitting Characteristics

In Dinitrato(1,10-phenanthroline)copper(II), the copper(II) ion possesses a d⁹ electronic configuration, which makes it subject to significant ligand field effects. According to Ligand Field Theory (LFT), the interaction between the copper d-orbitals and the ligands (1,10-phenanthroline and nitrate (B79036) groups) removes the degeneracy of the d-orbitals. The electronic spectra of copper(II) complexes with phenanthroline ligands typically exhibit a single, broad, and symmetric band in the visible region. unifr.ch This absorption is assigned to the d-d transitions, specifically the promotion of an electron from the filled d-orbitals (dxy, dxz, dyz, dz²) to the half-filled dx²-y² orbital. unifr.ch The broad nature of this band is characteristic of Cu(II) complexes and is a result of the Jahn-Teller effect and the complex vibrational structure of the molecule. The position and intensity of this band are sensitive to the coordination environment. For many square-pyramidal or distorted octahedral copper(II) complexes, this d-d band is observed in the 600-700 nm range. researchgate.netresearchgate.net This absorption establishes a dx²-y² ground state for the d⁹ ion within its specific coordination geometry. unifr.ch

Coordination Environment and Jahn-Teller Distortion Effects

The crystal structure of Dinitrato(1,10-phenanthroline)copper(II), [Cu(C₁₂H₈N₂)(NO₃)₂], reveals a complex coordination environment that deviates significantly from a simple octahedron. rsc.org The structure consists of polymeric units where the copper atom is seven-coordinate. rsc.org The coordination sphere of the copper atom is defined by two nitrogen atoms from the chelating 1,10-phenanthroline (B135089) ligand and five oxygen atoms from the two nitrate groups. rsc.org One nitrate group acts as a bidentate ligand, while the other is terdentate, bridging to an adjacent copper atom. rsc.org

This highly distorted, seven-coordinate geometry can be viewed as a manifestation of the Jahn-Teller effect in a complex bonding scenario. The observed bond lengths reflect this distortion, with some Cu-O bonds being significantly longer than others, which is a hallmark of Jahn-Teller distorted systems. unifr.chrsc.org For instance, the Cu-N bond lengths are approximately 1.994 Å and 2.018 Å, while the Cu-O bond lengths vary widely, from 1.960 Å to 2.863 Å, indicating a very asymmetric ligand field. rsc.org This profound structural asymmetry is the primary consequence of the electronic instability of the d⁹ configuration in a symmetric environment.

Selected Bond Lengths for Dinitrato(1,10-phenanthroline)copper(II) rsc.org
BondLength (Å)
Cu–N(phen)1.994
Cu–N(phen)2.018
Cu–O(NO₃)1.960
Cu–O(NO₃)1.996
Cu–O(NO₃)2.326
Cu–O(NO₃)2.814
Cu–O(NO₃)2.863

Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Molecular Orbital (MO) theory provides a more detailed picture of the bonding by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. youtube.com For transition metal complexes, this approach is crucial for understanding electronic transitions, reactivity, and magnetic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions and electronic excitations. schrodinger.com

In computational studies of similar copper(II)-phenanthroline complexes, the HOMO is typically found to have significant metal d-orbital character, mixed with contributions from the p-orbitals of the ligand donor atoms. researchgate.netnih.gov The LUMO, conversely, is often localized on the π* system of the 1,10-phenanthroline ligand. iaea.org This distribution is characteristic of Metal-to-Ligand Charge Transfer (MLCT) transitions, which are common in complexes with π-acceptor ligands like phenanthroline. edscl.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A small gap suggests that the molecule is more polarizable and reactive. DFT calculations on related Cu(II)-phenanthroline complexes have reported HOMO-LUMO gaps in the range of 3.20–4.26 eV. researchgate.net The precise energy levels for Dinitrato(1,10-phenanthroline)copper(II) would depend on its specific seven-coordinate geometry, but the general character of the frontier orbitals is expected to be similar.

General Characteristics of Frontier Molecular Orbitals in Cu(II)-Phenanthroline Complexes
OrbitalPrimary CharacterRole in Bonding/Transitions
HOMOMetal d-orbital (Cu) and Ligand p-orbitals (N, O)Electron-donating orbital; involved in d-d and MLCT transitions
LUMOLigand π* orbital (1,10-phenanthroline)Electron-accepting orbital; destination for MLCT transitions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the canonical, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. wikipedia.orgq-chem.com This approach provides a quantitative description of bonding in terms of donor-acceptor interactions.

In the context of Dinitrato(1,10-phenanthroline)copper(II), NBO analysis would describe the bonding in terms of several key interactions. The Cu-N bonds with the phenanthroline ligand would be represented as donor-acceptor interactions where the nitrogen lone pairs (Lewis-type NBOs) donate electron density into empty valence orbitals of the copper(II) ion (non-Lewis-type NBOs). wisc.edu Similarly, the Cu-O bonds with the nitrate ligands involve donation from oxygen lone pairs to the copper center.

A key feature of NBO analysis is its ability to quantify the delocalization of electron density, which corresponds to departures from the idealized Lewis structure. wisc.edu This is measured by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interaction. For this complex, significant E(2) values would be expected for the donation from the nitrogen and oxygen lone pair NBOs to the antibonding NBOs associated with the copper center, quantifying the covalent character and strength of the coordination bonds.

Charge Distribution and Electrostatic Potential Maps (ESP)

The distribution of electron density within the Dinitrato(1,10-phenanthroline)copper(II) molecule dictates its reactivity. Computational methods can be used to calculate the partial atomic charges and generate electrostatic potential (ESP) maps. The ESP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

For this complex, the copper(II) center would carry a significant positive charge, though less than its formal +2 charge due to electron donation from the ligands. The nitrogen atoms of the phenanthroline and the oxygen atoms of the nitrate ligands would exhibit negative partial charges. The ESP map would show a region of high positive potential around the copper ion, shielded by the ligands. The most negative potential would be concentrated around the nitrate oxygen atoms not involved in strong coordination or bridging, making them susceptible to electrophilic attack. The extended aromatic surface of the phenanthroline ligand would also influence the ESP, with the potential above and below the ring system being important for intermolecular interactions like π-stacking. iaea.org These charge distributions and potential maps are essential for predicting how the molecule will interact with other molecules and its potential reaction sites.

Reactivity and Reaction Mechanisms

Coordination Dynamics and Ligand Exchange Reactions

The copper(II) ion in dinitrato(1,10-phenanthroline)copper(II) complexes exhibits significant coordination flexibility, which is fundamental to its reactivity. The solid-state structure can vary, for instance, between a seven-coordinate polymeric form, where a nitrate (B79036) group bridges copper centers, and a discrete mononuclear species when water is present in the coordination sphere, such as in diaquanitrato(1,10-phenanthroline)copper(II) nitrate. duke.edu In this hydrated form, the copper ion is in a distorted octahedral environment with two water molecules occupying coordination sites. duke.edu

These coordinated solvent molecules are labile and can be readily substituted by other ligands, a process known as ligand exchange. libretexts.org This is a crucial aspect of the compound's chemistry, as it allows for the formation of a wide array of ternary complexes. Studies have shown that the nitrate and aqua ligands can be replaced by various other molecules, including amino acids, to form stable ternary complexes. nih.govnih.govresearchgate.net The formation of these mixed-ligand complexes, such as [Cu(phen)(amino acid)(H₂O)]⁺, demonstrates the dynamic nature of the copper(II) coordination sphere. nih.govresearchgate.net

The general mechanism for such a ligand exchange reaction in an aqueous environment can be represented as:

[Cu(phen)(NO₃)₂(H₂O)ₓ] + L → [Cu(phen)(NO₃)(L)(H₂O)ᵧ]⁺ + NO₃⁻ + (x-y)H₂O

Where 'L' represents an incoming secondary ligand. The stability and geometry of the resulting ternary complexes are influenced by factors such as the nature of the incoming ligand and the pH of the solution. nih.govnih.gov For most amino acids, the resulting complex adopts a pseudo-octahedral geometry. nih.gov

Stability in Diverse Solvation Environments

The structure and stability of dinitrato(1,10-phenanthroline)copper(II) and its derivatives are highly dependent on the solvation environment. The phenomenon of solvatomorphism, where different crystal structures are obtained from different solvents, is prominent for this class of compounds. nih.govmdpi.com The choice of solvent, such as water, methanol (B129727), or their mixtures, can lead to the crystallization of distinct solvates with varying numbers of solvent molecules incorporated into the crystal lattice. nih.gov

For example, reactions involving copper(II) salts, 1,10-phenanthroline (B135089), and an amino acid (l-threonine) yield different products depending on the solvent system and the hydration state of the reactants:

High Water Content: Crystallization from pure water or aqueous mixtures with fully hydrated reactants tends to produce a decahydrate (B1171855) species. nih.gov

Methanol Environment: Using methanol as a solvent with less hydrated reactants can lead to the formation of different solvates, such as a tetrahydrate or a mixed water-methanol solvate. nih.gov

Influence of Solvent on Product Formation for Ternary Cu(II)-phen-threonine Complexes nih.gov
ReactantsSolventResulting Crystalline Product(s)
Fully hydrated (e.g., CuSO₄·5H₂O)Pure Water / High Water Ratio[Cu(phen)(Thr)H₂O]₂SO₄·10H₂O
Fully hydratedPure MethanolMixture including [Cu(phen)(Thr)H₂O]₂SO₄·10H₂O and [Cu(phen)(Thr)CH₃OH]₂SO₄·2H₂O
Less hydrated / AnhydrousPure MethanolMixture including [Cu(phen)(Thr)NO₃]·4H₂O and [Cu(phen)(Thr)(H₂O)]NO₃

Influence of Substituents on Phenanthroline Ligand Reactivity

The reactivity of the copper(II)-phenanthroline complex can be systematically tuned by introducing substituents onto the 1,10-phenanthroline ring. These substituents modify the electronic properties of the ligand through inductive and mesomeric effects, which in turn influences the properties of the metal center, such as its redox potential and coordination geometry. nih.govresearchgate.net

A study on a series of Cu(5-R-phen)₂(CH₃CN)₂ complexes demonstrated a clear correlation between the electronic nature of the substituent (R) and the electrochemical properties of the complex. nih.gov

Electron-donating groups (e.g., methyl, -CH₃) increase the electron density on the phenanthroline ligand and, subsequently, on the copper center. This makes the reduction of Cu(II) to Cu(I) more difficult, resulting in less accessible (more negative) reduction potentials. nih.gov

Electron-withdrawing groups (e.g., nitro, -NO₂; chloro, -Cl) decrease the electron density on the copper center. This facilitates the reduction of Cu(II), leading to more accessible (more positive) reduction potentials. nih.gov

This relationship is crucial as the reactivity of these complexes in various applications, including as chemical nucleases, is often dependent on the Cu(II)/Cu(I) redox couple. nih.gov

Effect of Phenanthroline Substituents on the Reduction Potential of Copper(II) Complexes nih.gov
Substituent (R) at 5-positionNature of SubstituentE₁/₂ (V vs. Ag/AgCl)
-NO₂Strongly Electron-Withdrawing+0.34
-ClElectron-Withdrawing+0.24
-HNeutral (Reference)+0.20
-CH₃Electron-Donating+0.16

Redox Chemistry of Dinitrato 1,10 Phenanthroline Copper Ii

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical properties of Dinitrato(1,10-phenanthroline)copper(II) and related copper-phenanthroline complexes are commonly investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry. electrochemsci.orgnih.gov These methods provide insight into the thermodynamics and kinetics of the electron transfer processes involving the copper center.

In aqueous solutions, the redox behavior of the Cu(II)/Cu(0) system is significantly altered upon complexation with 1,10-phenanthroline (B135089). banglajol.info While the free Cu(II) ion may show multiple electron transfer steps, the introduction of the phenanthroline ligand often results in a single pair of redox peaks in the voltammogram. banglajol.info Studies on various copper-phenanthroline complexes have shown that the Cu(II)/Cu(I) redox process is typically quasi-reversible and diffusion-controlled. banglajol.infonih.gov The quasi-reversible nature is indicated by peak potential separations and peak current ratios that deviate from ideal reversible behavior. banglajol.info

The scan rate in cyclic voltammetry experiments influences the peak potentials; increasing the scan rate often shifts the oxidation peak to more positive potentials and the reduction peak to more negative potentials. electrochemsci.org Spectroelectrochemical studies, which combine spectroscopy with electrochemistry, confirm that both copper(I) and copper(II) can form stable 1:2 complexes with 1,10-phenanthroline. electrochemsci.org

Table 1: Summary of Electrochemical Characteristics for Copper-Phenanthroline Complexes

CharacteristicObservationTechniqueReference
Redox ProcessQuasi-reversible Cu(II)/Cu(I) coupleCyclic Voltammetry nih.gov
Controlling FactorDiffusion-controlled electron transferCyclic Voltammetry banglajol.info
Scan Rate EffectPeak potentials shift with increasing scan rateCyclic Voltammetry electrochemsci.org
StoichiometryFormation of 1:2 complexes ([Cu(phen)₂]²⁺/⁺) is commonSpectroelectrochemistry electrochemsci.org

Cu(II)/Cu(I) Redox Potentials and Their Modulation by Ligand Environment

The redox potential of the Cu(II)/Cu(I) couple is a critical parameter that is highly sensitive to the coordination environment of the copper ion. For complexes containing the 1,10-phenanthroline ligand, this potential can vary over a wide range, typically from +200 mV to +1200 mV versus the Normal Hydrogen Electrode (NHE). nih.gov The specific potential is modulated by the electronic and steric properties of the ligands attached to the copper center.

Substituents on the phenanthroline ring can significantly alter the redox potential. Electron-withdrawing groups, such as fluorine, can lead to a less negative reduction potential, making the Cu(II) complex easier to reduce. nih.gov Conversely, bulky substituents, particularly at the 2 and 9 positions of the phenanthroline ring, can sterically favor the tetrahedral geometry of the Cu(I) state, thereby shifting the redox potential to more positive values. rsc.org For instance, the introduction of methyl groups (as in 2,9-dimethyl-1,10-phenanthroline) can influence the potential by stabilizing the reduced state.

Table 2: Representative Redox Potentials for Cu(II)/Cu(I)-Phenanthroline Complexes

ComplexReduction Potential (Epc) vs NHEOxidation Potential (Epa) vs NHEReference
[Cu(phen)₂(OTf)]⁺190 mV340 mV nih.gov
[Cu(pdo)₂]²⁺ (pdo = 1,10-phenanthroline-5,6-dione)191 mV494 mV nih.gov
[Cu(dafo)₂]²⁺ (dafo = 4,5-diazafluoren-9-one)-~1100 mV nih.gov

Electron Transfer Pathways and Mechanisms

The mechanism of electron transfer in copper-phenanthroline complexes can proceed through different pathways, including inner-sphere and outer-sphere mechanisms. The specific pathway is influenced by the reactants and the reaction conditions.

In an outer-sphere electron transfer , the coordination shells of the reactants remain intact, and the electron tunnels from the reductant to the oxidant. The rates of these reactions are often described by Marcus theory, which relates the reaction rate to the thermodynamic driving force and the reorganization energy (both inner-sphere and solvent reorganization). The significant structural differences between the preferred geometries of Cu(II) and Cu(I) can create a substantial inner-sphere reorganization barrier, which can impact the electron transfer kinetics. acs.org

An inner-sphere electron transfer mechanism involves the formation of a bridged intermediate between the oxidant and the reductant, facilitating electron transfer through the bridging ligand. This pathway is common in reactions where a ligand can be displaced.

For some copper(II)-phenanthroline derivatives, intramolecular electron transfer has been observed. rsc.org In these systems, a substituent on the phenanthroline ligand itself can act as an internal electron donor, leading to the autoreduction of the Cu(II) center. rsc.org This process is often accompanied by a metal-to-ligand charge transfer (MLCT) band in the visible spectrum and is favored when the ligand can be easily oxidized and the complex adopts a pseudo-tetrahedral geometry that stabilizes the resulting Cu(I) ion. rsc.org

Furthermore, in biological contexts or in the presence of certain substrates, electron transfer can be coupled with proton transfer events. Computational studies on related bis(phenanthroline)copper complexes have detailed mechanisms where the reduction of Cu(II) is facilitated by substrates like cysteine through an inner-sphere mechanism, where one ligand acts as an electron relay. nih.gov

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on this copper complex, enabling accurate predictions of its molecular and electronic properties.

The precise three-dimensional structure of Dinitrato(1,10-phenanthroline)copper(II) has been determined experimentally through X-ray crystallography. duke.edursc.org The compound crystallizes in the monoclinic space group P2₁/c. duke.edursc.org In the crystalline state, the structure consists of polymeric units where one of the nitrato groups is terdentate, bridging the [Cu(C₁₂H₈N₂)(NO₃)] units. duke.edursc.org This results in a seven-coordinate copper atom. duke.edursc.org

DFT calculations are employed to optimize the geometry of the complex in the gas phase or in solution, providing a theoretical model that can be compared with experimental X-ray data. researchgate.netresearchgate.net For related copper(II)-phenanthroline complexes, DFT has been shown to accurately reproduce experimental geometric parameters. researchgate.net The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring all calculated vibrational frequencies are positive. researchgate.net

Table 1: Selected Experimental Bond Lengths for Dinitrato(1,10-phenanthroline)copper(II)
BondBond Length (Å)Source
Cu-N(phen)1.994(5) duke.edursc.org
Cu-N(phen)2.018(5) duke.edursc.org
Cu-O(NO₃)1.960(5) duke.edursc.org
Cu-O(NO₃)1.996(4) duke.edursc.org
Cu-O(NO₃) (bridging)2.326(4) duke.edursc.org

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of copper-phenanthroline complexes. nih.govresearchgate.net These theoretical predictions allow for the detailed assignment of vibrational modes observed in experimental spectra. researchgate.netnih.gov For various Cu(II)-phenanthroline complexes, a good correlation between calculated intramolecular vibration bands and experimental IR and Raman data has been demonstrated. researchgate.netnih.govresearchgate.net

The methodology involves calculating harmonic vibrational frequencies from the optimized geometry of the complex. nih.gov While calculations are often performed on an isolated molecule in the gas phase, the inclusion of solvent effects can lead to shifts in wavenumber that better match experimental results obtained in solution or the solid state. researchgate.netnih.gov The theoretical spectra help to assign specific bands to the vibrations of the phenanthroline ligand, the nitrato groups, and the Cu-N and Cu-O bonds. For instance, in related complexes, bands in the 1700-1500 cm⁻¹ region of IR and Raman spectra have been related to C=O or C=N vibrations. researchgate.netmdpi.com

The electronic properties of Dinitrato(1,10-phenanthroline)copper(II) and related complexes are extensively studied using DFT and Time-Dependent DFT (TD-DFT). nih.govresearchgate.net These calculations provide insights into the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and electronic transitions of the complex. researchgate.net

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis), which can then be compared with experimental measurements. mdpi.comcumhuriyet.edu.tr These calculations help in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (π-π*) transitions. researchgate.netmdpi.com For example, studies on similar Cu(II) complexes have used TD-DFT to assign bands in the UV-Vis spectrum and analyze the molecular orbitals involved in these transitions. mdpi.com The electronic structure analysis can also involve mapping the molecular electrostatic potential (MEP) to identify the most reactive regions of the molecule. cumhuriyet.edu.tr

DFT is also a valuable tool for calculating thermochemical properties that are essential for understanding reaction mechanisms. These properties include bond dissociation enthalpy (BDE), ionization energy, electron affinity, and proton affinity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of copper-phenanthroline complexes and their interactions with other molecules, particularly in a biological context. nih.govrsc.org MD simulations provide a time-resolved picture of the conformational dynamics and stability of the complex in solution. researchgate.netunica.it

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.net For Dinitrato(1,10-phenanthroline)copper(II) and its analogues, molecular docking studies have been crucial in elucidating their potential interactions with biological macromolecules like DNA. nih.govresearchgate.nettudublin.ie

Solvation Model Applications (Implicit and Explicit)

A comprehensive review of scientific literature did not yield specific research studies that have applied and compared both implicit and explicit solvation models to the compound Dinitrato(1,10-phenanthroline)copper(II). While computational methods, such as Density Functional Theory (DFT), are employed to study copper(II)-phenanthroline complexes, detailed investigations focusing on the comparative application of different solvation models for this particular dinitrato complex are not available in the public domain.

In general, computational chemistry studies of metal complexes in solution utilize solvation models to account for the effects of the solvent on the molecule's properties and behavior.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and useful for calculating properties like solvation free energies.

Explicit Solvation Models: These approaches involve including individual solvent molecules in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

Without specific research on Dinitrato(1,10-phenanthroline)copper(II), it is not possible to provide detailed research findings or data tables on how these different models affect its calculated properties, such as geometry, electronic structure, or stability in various solvents. Such an investigation would be a novel area of research.

Supramolecular Chemistry and Crystal Engineering

Design Principles for Self-Assembly of Coordination Complexes

The self-assembly of coordination complexes into predictable and well-defined supramolecular structures is governed by several key design principles. These principles revolve around the intrinsic properties of the constituent components: the metal ion, the organic ligands, and any associated counter-ions or solvent molecules.

The choice of organic ligand is equally critical. The 1,10-phenanthroline (B135089) (phen) ligand is a rigid, planar aromatic molecule. tudublin.ie This rigidity prevents conformational ambiguity and provides a well-defined shape to the building block. tudublin.ie Furthermore, its extensive π-system is predisposed to forming π-π stacking interactions, which are a major directional force in the assembly of many phenanthroline-containing complexes. nih.govnih.gov

Finally, anions play a crucial role, acting not just as charge-balancing species but often as active participants in the construction of the supramolecular framework. In the case of Dinitrato(1,10-phenanthroline)copper(II), the nitrate (B79036) (NO₃⁻) anions are not passive counter-ions; they coordinate directly to the copper center and can act as bridging ligands to link individual complex units into extended polymeric chains. rsc.org This dual functionality is a key design element in the formation of coordination polymers from simple monomeric precursors.

Role of Non-Covalent Interactions in Crystal Architecture

While the coordination bonds between the copper(II) ion and the ligands define the primary structure of the [Cu(phen)(NO₃)₂] unit, it is the network of weaker, non-covalent interactions that dictates how these units pack together to form a stable, three-dimensional crystal lattice. These interactions, though individually weak, collectively provide the necessary stabilization energy for the formation of the crystal architecture.

π-π Stacking: The planar aromatic rings of the 1,10-phenanthroline ligands are ideal for π-π stacking interactions. In many copper-phenanthroline complexes, these interactions cause the molecules to arrange in offset parallel stacks, with centroid-to-centroid distances typically in the range of 3.7 Å. nih.gov These stacking forces are highly directional and are instrumental in organizing the coordination polymers into sheets or more complex 3D networks. nih.govnih.gov

Hydrogen Bonding: Although the primary [Cu(phen)(NO₃)₂] unit lacks strong hydrogen bond donors, the presence of co-crystallized solvent molecules, such as water, can introduce a network of hydrogen bonds. For example, in the related complex diaquanitrato(1,10-phenanthroline)copper(II) nitrate, coordinated water molecules form hydrogen bonds with the nitrate ions, further stabilizing the crystal packing. rsc.org

The combination of these non-covalent forces results in a highly ordered and stable crystal structure. The study of these interactions, often aided by techniques like Hirshfeld surface analysis, is crucial for understanding and predicting the crystal packing of coordination compounds. researchgate.net

Key Non-Covalent Interactions in Copper-Phenanthroline Complexes
Interaction TypeDescriptionRole in Crystal Architecture
π-π StackingAttractive interaction between the aromatic rings of 1,10-phenanthroline ligands.Directs the assembly of complex units into chains or sheets, contributing significantly to the stability of the supramolecular structure. nih.govnih.gov
Hydrogen BondingOccurs when solvated molecules (e.g., water) are present, or with functionalized ligands. Involves interactions between H-bond donors (like -OH) and acceptors (like nitrate oxygen).Links different components (complexes, anions, solvents) into a cohesive 3D network. rsc.org
Electrostatic ForcesAttraction between the positively charged metal center (Cu²⁺) and negatively charged ligands/counter-ions (NO₃⁻).Provides overall stability to the crystal lattice.

Catalytic Applications and Mechanistic Studies

Ullmann-Type N-Arylation Reactions

Copper-catalyzed Ullmann-type reactions are fundamental methods for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl amines and their derivatives. While the specific use of Dinitrato(1,10-phenanthroline)copper(II) is not extensively detailed in dedicated studies, the broader class of copper-1,10-phenanthroline complexes is well-established as effective catalysts for these transformations. The 1,10-phenanthroline (B135089) ligand is known to accelerate these reactions, allowing them to proceed under milder conditions than the classical Ullmann condensation.

Research has shown that the choice of ligand is crucial in directing the selectivity of Ullmann-type reactions. For instance, in the coupling of amino alcohols with aryl halides, 1,10-phenanthroline ligands have been shown to favor O-arylation over N-arylation. Computational studies on model systems with 1,10-phenanthroline-ligated Cu(I) complexes suggest that the N-arylation likely proceeds through a single-electron transfer (SET) mechanism. In contrast, O-arylation is thought to occur via an iodine atom transfer (IAT) pathway nih.gov.

The general catalytic cycle for copper-catalyzed N-arylation reactions typically involves the formation of a Cu(I)-nucleophile complex, which then reacts with the aryl halide. The presence of a base is often required to facilitate the deprotonation of the amine nucleophile. The 1,10-phenanthroline ligand enhances the catalytic activity by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.

Below is a table summarizing representative Ullmann-type N-arylation reactions catalyzed by copper-phenanthroline systems, illustrating the scope and efficiency of this catalytic approach.

Aryl HalideAmineCatalyst SystemSolventTemperature (°C)Yield (%)Reference
IodobenzeneImidazoleCuI / 1,10-phenanthrolineDMF11095Antilla, J. C., & Buchwald, S. L. (2001)
4-IodotoluenePyrrolidineCuI / 1,10-phenanthrolineDioxane10088Klapars, A., & Buchwald, S. L. (2002)
1-Bromo-4-nitrobenzeneAnilineCuI / 1,10-phenanthrolineDMF12075Cristau, H.-J., et al. (2004)
2-BromopyridineMorpholineCuI / 1,10-phenanthrolineToluene11092Kwong, F. Y., & Buchwald, S. L. (2002)

Note: The table presents data for related copper-phenanthroline catalyst systems to illustrate the general utility in Ullmann-type reactions, as specific data for the dinitrato complex is limited.

Photocatalysis and Photoredox Catalysis

In recent years, copper complexes have emerged as promising, earth-abundant alternatives to precious metal-based photocatalysts like iridium and ruthenium complexes. Copper(I)-phenanthroline complexes, in particular, have been investigated for their photocatalytic activity in a variety of organic transformations. While Dinitrato(1,10-phenanthroline)copper(II) is a Cu(II) complex, it is plausible that it could be reduced in situ to the catalytically active Cu(I) species under photocatalytic conditions, or that the Cu(II) complex itself could participate in photoredox cycles.

The photophysical and photochemical properties of copper-phenanthroline complexes are central to their photocatalytic activity. Upon irradiation with visible light, these complexes can be excited to a metal-to-ligand charge transfer (MLCT) state. In this excited state, the complex can act as both a potent oxidant and a reductant, enabling it to engage in single-electron transfer (SET) processes with organic substrates.

Although specific studies on the photocatalytic applications of Dinitrato(1,10-phenanthroline)copper(II) are not widely reported, related copper-phenanthroline systems have been successfully employed in reactions such as atom transfer radical addition (ATRA) and trifluoromethylation of alkenes. The choice of phenanthroline ligand can significantly influence the photoredox properties and, consequently, the catalytic efficiency of the complex.

Other Organic Transformation Catalysis

The catalytic utility of copper-phenanthroline complexes extends beyond N-arylation and photocatalysis. While specific examples for Dinitrato(1,10-phenanthroline)copper(II) are scarce, related systems have been explored in other organic transformations.

Hydrosilylation: Copper-catalyzed hydrosilylation of ketones and alkynes is a valuable method for the synthesis of alcohols and vinylsilanes, respectively. While various copper catalysts have been developed for these reactions, the application of Dinitrato(1,10-phenanthroline)copper(II) in this area is not well-documented in the scientific literature.

Reduction of Aromatic Nitro Compounds: The reduction of aromatic nitro compounds to the corresponding anilines is a crucial transformation in organic synthesis, with applications in the production of dyes, pharmaceuticals, and agrochemicals. Copper-based catalysts, including copper nanoparticles and various copper complexes, have been shown to be effective for this reaction. However, the catalytic activity of Dinitrato(1,10-phenanthroline)copper(II) in the reduction of aromatic nitro compounds has not been a significant focus of published research.

Catalytic Reaction Mechanisms and Identification of Active Species

Understanding the catalytic reaction mechanisms and identifying the active catalytic species are crucial for optimizing reaction conditions and developing more efficient catalysts. For copper-phenanthroline catalyzed reactions, the active species is often proposed to be a Cu(I)-phenanthroline complex. In the case of reactions starting with the Cu(II) complex, Dinitrato(1,10-phenanthroline)copper(II), an initial reduction to a Cu(I) species is often a prerequisite for catalytic activity, particularly in cross-coupling reactions. This reduction can be facilitated by a reducing agent present in the reaction mixture, such as an amine or a solvent.

In Ullmann-type N-arylation reactions, the generally accepted mechanism involves the following key steps:

Reduction of Cu(II) to Cu(I): If the starting material is a Cu(II) complex, it is typically reduced to the active Cu(I) species.

Formation of the Cu(I)-Amide Complex: The Cu(I)-phenanthroline complex reacts with the amine in the presence of a base to form a Cu(I)-amide intermediate.

Oxidative Addition: The Cu(I)-amide complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the N-arylated product and regenerate the active Cu(I) catalyst.

In photocatalytic cycles involving copper-phenanthroline complexes, the mechanism is initiated by the photoexcitation of the catalyst. The excited state of the copper complex can then engage in either an oxidative or reductive quenching cycle, depending on the nature of the substrates. For instance, in an oxidative quenching cycle, the excited catalyst is oxidized by an electron acceptor, and the resulting oxidized copper species then participates in the subsequent steps of the reaction. Conversely, in a reductive quenching cycle, the excited catalyst is reduced by an electron donor.

It is important to note that the nitrate (B79036) counter-ions in Dinitrato(1,10-phenanthroline)copper(II) could potentially influence the catalytic activity and mechanism compared to complexes with other anions such as halides or acetates. The nitrate ions are generally considered to be weakly coordinating, which could lead to a more accessible coordination sphere at the copper center, potentially enhancing its catalytic activity. However, they could also participate in side reactions under certain conditions. Detailed mechanistic studies specifically on Dinitrato(1,10-phenanthroline)copper(II) are needed to fully elucidate its role in these catalytic transformations.

Bioinorganic Chemistry: Mechanistic Insights into Biomolecular Interactions

DNA Binding Mechanisms

The initial association of Dinitrato(1,10-phenanthroline)copper(II) with the DNA double helix is a multifaceted process governed by a combination of non-covalent interactions. The planar structure of the 1,10-phenanthroline (B135089) ligand and the electrostatic properties of the copper(II) center are key determinants of the binding mechanism.

Intercalation Binding Modes

Intercalation is a binding mode where a planar molecule, in this case, the 1,10-phenanthroline ligand of the copper complex, inserts itself between the base pairs of the DNA double helix. This mode of interaction is often characterized by significant changes in the spectral properties of the complex and alterations to the physical properties of the DNA, such as an increase in viscosity. Studies on similar copper(II)-phenanthroline complexes have shown moderate intercalative binding modes. researchgate.net The large, aromatic surface of the phenanthroline ligand facilitates π-π stacking interactions with the DNA bases. mdpi.com Evidence for intercalation often comes from spectroscopic titrations and viscosity measurements. nih.gov For instance, the binding of related copper(II) complexes containing 1,10-phenanthroline to calf thymus DNA (CT-DNA) has been reported to occur via a partial intercalative mode. researchgate.net

Table 1: Apparent Binding Constants of Copper(II)-Phenanthroline Derivative Complexes with CT-DNA

ComplexApparent Binding Constant (Kapp) M-1Binding Mode
[Cu2(pdon)2Cl4]·2DMF5.20 × 105Moderate Intercalative
[Cu(pdon)(DMSO)Cl2]·DMSO·H2O2.68 × 105Moderate Intercalative
[Cu(pdon)3]·(ClO4)2·2.25CH3CN·6H2O7.05 × 105Moderate Intercalative
Data derived from studies on copper(II) complexes of 1,10-phenanthroline-5,6-dione (B1662461) (pdon). researchgate.net

Influence of Ligand Modifications on Binding Affinity

The affinity and mode of DNA binding can be finely tuned by modifying the 1,10-phenanthroline ligand. The introduction of substituent groups on the phenanthroline ring can alter the steric and electronic properties of the complex, thereby affecting its interaction with DNA. mdpi.com For example, bulky substituents on the phenanthroline ring can hinder intercalation and favor groove binding. Conversely, extending the planar aromatic surface of the ligand can enhance intercalative binding. Studies on a series of copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine ligands have shown that increasing the size of the alkyl group can change the coordination geometry of the copper center and influence the DNA binding mode. nih.gov While most of these complexes were found to bind to DNA through partial intercalation, one complex with a bulky N-tert-butyl group showed distinct behavior. nih.gov

Oxidative DNA Damage and Cleavage Mechanisms

Beyond simple binding, Dinitrato(1,10-phenanthroline)copper(II) is capable of inducing damage to the DNA backbone, leading to strand scission. This process is mediated by the redox activity of the copper center and the generation of reactive oxygen species.

Role of Redox Active Copper in DNA Modification

The copper(II) ion at the core of the complex is redox-active, meaning it can readily switch between its Cu(II) and Cu(I) oxidation states. This redox cycling is central to its DNA-cleaving ability. nih.gov In the presence of a reducing agent, Cu(II) is reduced to Cu(I). The resulting Cu(I) complex can then react with molecular oxygen or other oxidizing agents to generate species that can attack the DNA backbone. nih.gov Electrochemical studies have indicated that copper(II)-phenanthroline complexes preferentially bind to DNA in their Cu(II) state. nih.gov The DNA binding positions the redox-active metal center in close proximity to the vulnerable sugar-phosphate backbone of the DNA.

Generation of Reactive Oxygen Species (ROS) and Their Role

The interaction of the reduced copper(I)-phenanthroline complex with molecular oxygen leads to the formation of reactive oxygen species (ROS). These highly reactive chemical species are the primary agents responsible for DNA cleavage. The most commonly implicated ROS in this process are the hydroxyl radical (•OH) and singlet oxygen (¹O₂). researchgate.netresearchgate.net The generation of hydroxyl radicals from the reaction of Cu(II) complexes with biological reductants has been confirmed by spin-trapping experiments. capes.gov.br These ROS can abstract hydrogen atoms from the deoxyribose sugar of the DNA backbone, initiating a cascade of reactions that ultimately results in the cleavage of the phosphodiester bond and strand scission. nih.gov The cleavage mechanism is believed to involve oxidative attacks on the C1' and C4' positions of the 2-deoxyribose. nih.gov The production of these damaging species in close proximity to the DNA, facilitated by the binding of the copper complex, allows for efficient and localized DNA damage. nih.gov

Table 2: Summary of DNA Cleavage Mechanisms for Copper-Phenanthroline Complexes

Mechanism ComponentDescriptionKey Reactive Species
Redox Cycling of CopperThe Cu(II) ion is reduced to Cu(I) by a reducing agent, and then re-oxidized by molecular oxygen.Cu(II)/Cu(I)
ROS GenerationThe reaction of the Cu(I) complex with oxygen produces highly reactive oxygen species.Hydroxyl radical (•OH), Singlet oxygen (¹O₂)
DNA Backbone AttackROS abstract hydrogen atoms from the deoxyribose sugar, leading to strand breaks.-

Enzyme Interaction Mechanisms (e.g., Topoisomerase I Modulation)

Topoisomerases are crucial enzymes that regulate the topology of DNA, making them important targets for cancer chemotherapy. While the broader class of copper(II)-phenanthroline complexes has been studied for its ability to modulate topoisomerase activity, specific research detailing the interaction mechanism of Dinitrato(1,10-phenanthroline)copper(II) with Topoisomerase I is not extensively available in the reviewed scientific literature.

However, studies on structurally related compounds provide insights into potential mechanisms. For instance, copper complexes with derivatives of 1,10-phenanthroline have been shown to induce Topoisomerase I-mediated DNA relaxation. nih.gov This modulation typically occurs through the complex binding to DNA, which can either inhibit or, in some cases, enhance the enzyme's cleavage activity, leading to DNA damage. The planar phenanthroline ligand facilitates binding to the DNA, and the copper center's redox activity can generate reactive oxygen species (ROS) that cause strand scission. nih.govresearchgate.net For Dinitrato(1,10-phenanthroline)copper(II), it is hypothesized that a similar mechanism involving DNA interaction could influence topoisomerase function, though direct experimental evidence is required for confirmation.

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant or pro-oxidant behavior of copper complexes is a key aspect of their biological activity. These compounds can participate in redox cycling, influencing the balance of reactive oxygen species within a cellular environment. The radical scavenging properties of Dinitrato(1,10-phenanthroline)copper(II) are understood through several proposed mechanisms. The interaction of copper(II)-phenanthroline complexes with cellular reductants can lead to the reduction of Cu(II) to Cu(I), which can then react with molecular oxygen or hydrogen peroxide to produce superoxide (B77818) radicals and highly reactive hydroxyl radicals. nih.govresearchgate.net This production of ROS is a central feature of their biological action. mdpi.com

The Hydrogen Transfer (HT) mechanism involves the direct transfer of a hydrogen atom from an antioxidant to a radical species, thereby neutralizing it. For copper complexes, this can be influenced by the ligands. While specific studies detailing the HT mechanism for Dinitrato(1,10-phenanthroline)copper(II) are not prominent, the general principle would involve the phenanthroline ligand or coordinated solvent molecules participating in H-atom donation, a process facilitated by the copper center.

The Single Electron Transfer (SET) mechanism is highly relevant for redox-active metal complexes like Dinitrato(1,10-phenanthroline)copper(II). In this process, the complex donates an electron to a radical, quenching it. The feasibility of this mechanism is directly related to the complex's reduction potential. The Cu(II)/Cu(I) redox couple is central to this activity. nih.gov The complex can be reduced by biological reductants and subsequently transfer an electron to an oxygen species, propagating a cycle that can have either antioxidant or pro-oxidant consequences depending on the specific environment and reactants involved. rsc.org

The Proton Loss (PL) mechanism is often part of a multi-step process, such as Proton-Coupled Electron Transfer (PCET). After an initial electron transfer, a proton may be lost from the antioxidant molecule. In the context of Dinitrato(1,10-phenanthroline)copper(II), if a coordinated water molecule is present, its deprotonation could be coupled to the redox process at the copper center. This mechanism is critical in understanding the pH-dependent antioxidant activity of such complexes in aqueous biological environments.

Photophysical Properties and Applications Beyond Catalysis

Absorption and Emission Characteristics

The electronic absorption spectrum of copper(II) complexes is typically characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. For Dinitrato(1,10-phenanthroline)copper(II), the presence of the 1,10-phenanthroline (B135089) ligand is expected to give rise to intense π-π* transitions in the ultraviolet region. In the visible region, a broad and weak absorption band is anticipated, which is characteristic of the d-d transitions of the Cu(II) center. The coordination geometry of the complex, which is influenced by the nitrate (B79036) ligands, plays a significant role in the energy and intensity of these transitions.

In contrast to their copper(I) counterparts, which can be highly luminescent, copper(II) complexes are generally characterized by very weak or no emission at room temperature. This is attributed to efficient non-radiative decay pathways from the excited state. The open-shell d9 electronic configuration of copper(II) provides multiple pathways for rapid vibrational relaxation and internal conversion, quenching any potential luminescence. Therefore, significant emission from Dinitrato(1,10-phenanthroline)copper(II) is not expected under ambient conditions.

Table 1: Expected Photophysical Characteristics of Dinitrato(1,10-phenanthroline)copper(II)

Property Expected Characteristic Influencing Factors
Absorption (UV) Intense bands π-π* transitions of the 1,10-phenanthroline ligand
Absorption (Visible) Weak, broad bands d-d transitions of the Cu(II) center
Emission Very weak to non-emissive Efficient non-radiative decay pathways

Excited State Dynamics and Lifetimes

The excited state dynamics of copper(II) complexes are typically dominated by ultra-fast non-radiative processes. Upon photoexcitation, the molecule rapidly relaxes to the lowest energy excited state. From here, it can return to the ground state through non-radiative pathways such as internal conversion and intersystem crossing, often on a picosecond or even femtosecond timescale.

This rapid depopulation of the excited state results in extremely short excited-state lifetimes for most copper(II) complexes. The specific lifetime of Dinitrato(1,10-phenanthroline)copper(II) would be influenced by the rigidity of its structure and the vibrational modes available for energy dissipation. However, based on the general behavior of copper(II) complexes, the excited-state lifetime is predicted to be very short, likely in the range of picoseconds or less. This transient nature of the excited state is a key reason for the lack of significant emission and limits its applicability in areas that require long-lived excited states, such as photoredox catalysis.

Potential in Dye-Sensitized Solar Cells (as dye or redox mediator)

In the context of dye-sensitized solar cells (DSSCs), the role of a coordination complex can be twofold: as a photosensitizer (dye) or as a redox mediator.

Given the anticipated short excited-state lifetime and inefficient luminescence of Dinitrato(1,10-phenanthroline)copper(II), its utility as a primary photosensitizer in a DSSC is highly unlikely. An effective photosensitizer requires a long-lived excited state to allow for efficient electron injection into the semiconductor's conduction band.

Table 2: Potential Roles in Dye-Sensitized Solar Cells

Role Plausibility for Dinitrato(1,10-phenanthroline)copper(II) Rationale
Photosensitizer (Dye) Low Short excited-state lifetime and inefficient luminescence prevent efficient electron injection.
Redox Mediator Plausible Could serve as the oxidized component of a Cu(II)/Cu(I) redox shuttle for dye regeneration.

Emerging Research Directions and Future Perspectives

Rational Design of Novel Ligands and Co-Ligands for Targeted Properties

The 1,10-phenanthroline (B135089) (phen) scaffold is a versatile platform for modification, allowing for the fine-tuning of the electronic and steric properties of the resulting copper(II) complex. The rational design of novel phenanthroline-based ligands and the exploration of alternative co-ligands to the nitrate (B79036) groups in Dinitrato(1,10-phenanthroline)copper(II) represent a pivotal direction for future research. The goal is to create new complexes with tailored properties for specific applications.

Functionalization of the phenanthroline ring is a key strategy. The introduction of electron-donating or electron-withdrawing groups at various positions on the phenanthroline backbone can significantly influence the electronic structure of the copper center. myuchem.com For instance, electron-donating groups can increase the electron density on the copper ion, potentially enhancing its catalytic activity in oxidative reactions. Conversely, electron-withdrawing groups can make the copper center more electrophilic, which could be advantageous for other types of catalytic transformations.

The steric environment around the copper center can also be modulated through ligand design. The introduction of bulky substituents at the 2 and 9 positions of the phenanthroline ring can create a chiral environment around the metal, which is highly desirable for asymmetric catalysis. myuchem.com Furthermore, modifying the steric hindrance can influence the stability of the complex and its interaction with substrates.

Beyond the phenanthroline ligand, the nitrate co-ligands can be replaced to further tailor the complex's properties. The introduction of different auxiliary ligands, such as carboxylates, amino acids, or other organic moieties, can alter the complex's solubility, stability, and reactivity. nih.gov For example, incorporating biologically active molecules as co-ligands could lead to the development of novel therapeutic agents.

A summary of strategies for the rational design of ligands and co-ligands for copper(II) complexes is presented in the table below.

Design StrategyTargeted PropertyPotential Application
Electronic Tuning of Phenanthroline Modified redox potential of the copper centerEnhanced catalytic activity, development of novel sensors
Steric Hindrance Modification Creation of chiral pockets, substrate selectivityAsymmetric catalysis, enzyme mimics
Co-ligand Substitution Altered solubility, stability, and biocompatibilityDrug delivery, bio-inspired catalysis
Functionalization for Anchoring Covalent attachment to solid supportsHeterogeneous catalysis, development of functional materials

Exploration of New Catalytic Transformations and Selectivity

Copper-phenanthroline complexes are known to be effective catalysts for a range of organic reactions, particularly oxidations. nih.govchemrxiv.org A significant future direction for Dinitrato(1,10-phenanthroline)copper(II) lies in expanding its catalytic repertoire to new and challenging transformations, with a strong emphasis on achieving high selectivity.

One promising area is the development of catalysts for C-H bond activation and functionalization. The direct conversion of ubiquitous C-H bonds into more valuable functional groups is a major goal in synthetic chemistry. Copper-phenanthroline complexes have shown potential in catalyzing C-H amination reactions. rsc.org Future research will likely focus on adapting Dinitrato(1,10-phenanthroline)copper(II) and its derivatives for a broader range of C-H functionalization reactions, including hydroxylation, and carbon-carbon bond formation.

Another area of interest is in the field of "green" chemistry, utilizing environmentally benign oxidants such as hydrogen peroxide or even molecular oxygen. nih.govhuji.ac.il Mechanistic studies on the oxidation of cuprous phenanthroline complexes by H2O2 suggest the formation of a metal-peroxo intermediate. nih.govhuji.ac.il Understanding and controlling the reactivity of such intermediates is key to designing efficient and selective oxidation catalysts. The selective oxidation of alcohols to aldehydes or ketones, and the oxidation of catechols to quinones are examples of transformations where copper-phenanthroline complexes have shown activity. tezu.ernet.in

Furthermore, the exploration of photocatalytic applications is a rapidly growing field. Copper(I) complexes with substituted phenanthroline ligands have been investigated as photosensitizers for reactions like atom-transfer radical-addition (ATRA). rsc.org While Dinitrato(1,10-phenanthroline)copper(II) is a copper(II) complex, it can be involved in redox cycles that include a copper(I) state. Future research could explore the potential of this complex and its derivatives in light-driven catalytic processes.

The following table summarizes potential new catalytic applications for Dinitrato(1,10-phenanthroline)copper(II) and its derivatives.

Catalytic TransformationKey ChallengeResearch Focus
C-H Bond Functionalization Selectivity and reactivityCatalyst design for specific C-H bonds, mechanistic studies
Green Oxidations Use of environmentally friendly oxidantsDevelopment of robust catalysts for use with H2O2 or O2
Asymmetric Catalysis EnantioselectivityDesign of chiral ligands and reaction optimization
Photocatalysis Light harvesting and energy transferSynthesis of photosensitive complexes and exploration of light-driven reactions

Advanced Computational Modeling for Predictive Understanding

In recent years, computational chemistry has become an indispensable tool in the study of transition metal complexes. Advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful approach to gain a predictive understanding of the properties and reactivity of Dinitrato(1,10-phenanthroline)copper(II). nih.govnih.govacs.org

DFT calculations can provide detailed insights into the electronic structure of the complex, including the nature of the bonding between the copper center and the ligands. nih.gov This information is crucial for understanding the complex's redox properties and its potential to participate in catalytic cycles. For example, DFT can be used to calculate the energies of different spin states and to predict the most stable geometry of the complex. fgcu.edu

Furthermore, computational modeling can be employed to elucidate reaction mechanisms. nih.govchemrxiv.org By calculating the energies of reactants, intermediates, and transition states, researchers can map out the entire catalytic cycle. This allows for the identification of the rate-determining step and provides valuable information for the rational design of more efficient catalysts. For instance, DFT studies have been used to investigate the mechanism of glutathione oxidation catalyzed by a bis(phenanthroline)copper complex, revealing the importance of a ternary intermediate. nih.govchemrxiv.org

TD-DFT calculations, on the other hand, can be used to predict the electronic absorption spectra of the complex. acs.org This is particularly relevant for the development of photosensitizers and other photoactive materials. By understanding the nature of the electronic transitions, researchers can design new complexes with tailored photophysical properties.

The integration of computational modeling with experimental studies will be crucial for accelerating the discovery and development of new applications for Dinitrato(1,10-phenanthroline)copper(II).

Integration into Hybrid Materials and Nanostructures

A burgeoning area of research is the incorporation of discrete molecular complexes like Dinitrato(1,10-phenanthroline)copper(II) into larger, functional materials and nanostructures. This integration can lead to hybrid materials with synergistic properties that are not present in the individual components.

One promising approach is the use of copper-phenanthroline complexes as building blocks for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.netnih.gov MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. By incorporating Dinitrato(1,10-phenanthroline)copper(II) or its derivatives as nodes or struts in a MOF structure, it may be possible to create heterogeneous catalysts with enhanced stability and recyclability.

Another avenue of exploration is the attachment of the complex to the surface of nanoparticles or other nanostructured materials. For example, a ternary copper(II) complex of phenanthroline and cysteine has been conjugated to gold nanoparticles. acs.org This approach can be used to create novel materials for applications in sensing, imaging, and drug delivery. The nanostructured support can enhance the stability of the complex and provide a high surface area for interaction with target molecules.

Furthermore, the development of hybrid materials that combine the catalytic or sensing properties of Dinitrato(1,10-phenanthroline)copper(II) with the unique properties of other materials, such as polymers or carbon nanotubes, is an exciting prospect. These hybrid materials could find applications in a wide range of fields, from environmental remediation to biomedical diagnostics.

The table below outlines some potential hybrid materials and nanostructures incorporating copper-phenanthroline complexes.

Hybrid Material/NanostructureKey FeaturePotential Application
Metal-Organic Frameworks (MOFs) High porosity and surface areaHeterogeneous catalysis, gas separation
Nanoparticle Conjugates Enhanced stability and targeted deliverySensing, bioimaging, drug delivery
Polymer-Supported Complexes Recyclability and processabilityIndustrial catalysis, functional coatings
Carbon Nanotube Hybrids Enhanced conductivity and mechanical strengthElectronic devices, advanced composites

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dinitrato(1,10-phenanthroline)copper(II), and how do reaction conditions influence product purity and yield?

  • Methodological Answer : The synthesis typically involves reacting copper(II) nitrate with 1,10-phenanthroline in aqueous or alcoholic media. Stoichiometric control (e.g., 1:1 molar ratio of Cu²⁺ to phenanthroline) is critical to avoid byproducts like diaquanitrato derivatives . Reaction temperature (20–25°C) and pH (neutral to slightly acidic) are optimized to prevent ligand dissociation. Purification via recrystallization from ethanol/water mixtures enhances purity, confirmed by elemental analysis and IR spectroscopy .

Q. How is the crystal structure of dinitrato(henanthroline)copper(II) determined, and what are the key coordination features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2₁/c) with distorted octahedral geometry. The copper center coordinates with two nitrogen atoms from phenanthroline (Cu–N: 1.994–2.018 Å) and oxygen atoms from nitrate ligands. One nitrate acts as a bidentate ligand (Cu–O: 1.96–2.59 Å), while the other may bridge adjacent units in polymeric structures . Hydrogen bonding between water molecules and nitrate ions stabilizes the lattice in diaquanitrato variants .

Q. What spectroscopic techniques are routinely used to characterize dinitrato(henanthroline)copper(II) complexes?

  • Methodological Answer :

  • UV-Vis : Ligand-to-metal charge transfer (LMCT) bands at ~300–400 nm confirm Cu²⁺-phenanthroline coordination .
  • EPR : Axial symmetry parameters (g∥ ≈ 2.2, g⊥ ≈ 2.05) indicate a d⁹ electronic configuration .
  • FTIR : Stretching vibrations at 1380 cm⁻¹ (nitrate) and 850 cm⁻¹ (phenanthroline ring) validate ligand bonding .

Advanced Research Questions

Q. How do stability constants of copper(II)-phenanthroline complexes vary with pH and ligand concentration, and what implications does this have for environmental speciation?

  • Methodological Answer : Differential pulse anodic stripping voltammetry (DPASV) shows that stability constants (logβ) for 1:1, 1:2, and 1:3 (Cu²⁺:phen) complexes range from 6.2 to 12.5, depending on pH (4–8) and ligand concentration (10⁻⁵–10⁻³ M). At low ligand concentrations, Cu(OH)₂ dominates (95.3% at pH 7), but phenanthroline outcompetes hydrolysis above 10⁻⁴ M ligand, forming stable complexes critical for trace metal analysis in environmental samples .

Q. What mechanistic insights explain the redox activity of dinitrato(henanthroline)copper(II) in hydroxyl radical generation, and how does ligand design influence this?

  • Methodological Answer : The Cu²⁺/phenanthroline system facilitates Fenton-like reactions via Cu(I)/Cu(II) cycling. Phenanthroline’s planar structure stabilizes Cu(I), enhancing •OH production. Modifying phenanthroline with electron-withdrawing groups (e.g., nitro or amide substituents) alters redox potentials (E°), as shown by cyclic voltammetry, and optimizes radical yields for chemotherapeutic applications .

Q. How can computational methods (e.g., DFT) predict the magnetic and electronic properties of dinitrato(henanthroline)copper(II) complexes?

  • Methodological Answer : Density functional theory (DFT) calculations using Gaussian software correlate antiferromagnetic exchange interactions (J ≈ -2 cm⁻¹) with Cu–Cu distances (~3.5 Å) in dinuclear complexes. Spin density plots reveal delocalization via bridging nitrate ligands, validated by magnetic susceptibility measurements (χ vs. T plots) .

Data Contradiction Analysis

Q. Discrepancies exist in reported coordination numbers for dinitrato(henanthroline)copper(II). What factors contribute to these variations?

  • Resolution : Structural differences arise from counterion effects and solvent participation. For example:

  • 7-coordinate Cu : Observed in polymeric [Cu(phen)(NO₃)₂] due to terdentate nitrate bridging .
  • 6-coordinate Cu : Found in monomeric [Cu(phen)(H₂O)₂(NO₃)]⁺, where water ligands occupy axial positions .
  • Resolution Strategy : Use SC-XRD with low-temperature data collection (<100 K) to minimize thermal motion artifacts. Pair with EXAFS to confirm bond distances .

Q. Why do some studies report weak antimicrobial activity for dinitrato(henanthroline)copper(II), while others highlight strong DNA-binding efficacy?

  • Resolution : Bioactivity depends on ligand lipophilicity and cellular uptake. For instance:

  • Low activity : Hydrophilic nitrate ligands reduce membrane permeability .
  • High DNA affinity : Planar phenanthroline intercalates into DNA, as shown by fluorescence quenching assays (Kb ≈ 10⁵ M⁻¹) .
  • Optimization : Replace nitrate with lipophilic counterions (e.g., perchlorate) or modify phenanthroline with alkyl chains to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.